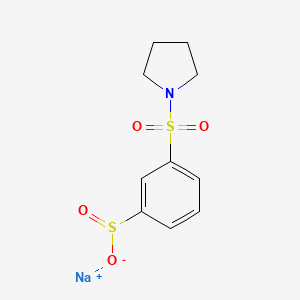
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Übersicht
Beschreibung
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound that belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The azidoacetyl group attached to the benzoxazine ring introduces unique reactivity, making this compound of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine in the presence of formaldehyde.
Introduction of the Azidoacetyl Group: The azidoacetyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazine derivative with azidoacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various types of chemical reactions, including:
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in azide-alkyne cycloaddition reactions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Click Chemistry: Triazole derivatives are formed.
Reduction: Amine derivatives are formed.
Substitution: Various substituted benzoxazine derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules.
Medicinal Chemistry: The compound’s unique reactivity makes it useful in the development of new pharmaceuticals.
Bioconjugation: The azido group allows for the conjugation of biomolecules through click chemistry, facilitating the study of biological processes.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on the specific application:
In Click Chemistry: The azido group reacts with alkynes to form stable triazole rings, which can link various molecules together.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
In Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Azidoacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 6-position.
6-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the azidoacetyl group.
4-(Azidoacetyl)-6-methyl-2H-1,4-benzoxazine: Differs in the oxidation state of the oxazine ring.
Uniqueness
4-(Azidoacetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both the azidoacetyl group and the methyl group on the benzoxazine ring. This combination of functional groups provides unique reactivity and makes it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
2-azido-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8-2-3-10-9(6-8)15(4-5-17-10)11(16)7-13-14-12/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPKAQGCQGZSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1411814.png)








![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)

![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)

